5,5-Difluoro-4-methylpentan-2-amine;hydrochloride
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Overview
Description
5,5-Difluoro-4-methylpentan-2-amine hydrochloride is a chemical compound with the CAS Number: 2377034-93-8 . It has a molecular weight of 173.63 .
Molecular Structure Analysis
The InChI code for 5,5-Difluoro-4-methylpentan-2-amine hydrochloride is 1S/C6H13F2N.ClH/c1-4(6(7)8)3-5(2)9;/h4-6H,3,9H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The physical form of 5,5-Difluoro-4-methylpentan-2-amine hydrochloride is not specified in the available resources . For detailed physical and chemical properties, it’s recommended to refer to a Material Safety Data Sheet (MSDS) or contact the manufacturer.Scientific Research Applications
Fluorescent and Colorimetric pH Probe
A study detailed the synthesis of a fluorescent and colorimetric pH probe that could be useful for monitoring acidic and alkaline solutions. This probe shows potential for real-time pH sensing and intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts. The probe's design includes a benzothiazole moiety for emissiveness and a charged trimethyl amino group for solubility in water (Diana, Caruso, Tuzi, & Panunzi, 2020).
Photocatalytic Hydrodefluorination
Another research focused on photocatalytic hydrodefluorination as a method to access partially fluorinated aromatics. This approach starts with perfluoroarenes and selectively reduces C-F bonds, demonstrating a new pathway for synthesizing fluorinated compounds using a safe and inexpensive amine as the reductant (Senaweera, Singh, & Weaver, 2014).
Nitric Oxide Specific Probe
Research on the mechanism of nitric oxide (NO) reactivity and fluorescence enhancement of the NO-specific probe CuFL1 was conducted. This study provides insights into designing faster-reacting probes by understanding the role of the protonation state of the secondary amine in the ligand's reactivity towards NO (McQuade, Pluth, & Lippard, 2010).
Novel Fluorous Alkylating Agents
A study on the preparation of novel fluorous alkylating agents from fluorous γ-lactone precursors has shown that these agents can be used to afford fluorous N-substituted-pyrrolidines. This research opens up new avenues for synthesizing fluorous compounds with potential applications in medicinal chemistry and materials science (Rábai, 2017).
Perfluorinated Ether Sulfonates as PFOS Alternatives
Investigation into novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry highlighted the environmental behaviors and potential adverse effects of these alternatives. This study contributes to understanding the distribution and impact of fluorinated compounds in the environment (Ruan, Lin, Wang, Liu, & Jiang, 2015).
Safety and Hazards
Properties
IUPAC Name |
5,5-difluoro-4-methylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-4(6(7)8)3-5(2)9;/h4-6H,3,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIQVSCGIJEQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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